1-(7-(9,9'-Bianthracen-10-yl)-9,9-dimethyl-9h-fluoren-2-yl)pyrene
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Overview
Description
1-(7-(9,9’-Bianthracen-10-yl)-9,9-dimethyl-9h-fluoren-2-yl)pyrene is a complex organic compound that belongs to the family of polycyclic aromatic hydrocarbons (PAHs) This compound is characterized by its unique structure, which includes multiple aromatic rings fused together
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-(9,9’-Bianthracen-10-yl)-9,9-dimethyl-9h-fluoren-2-yl)pyrene typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, such as 9,9-dimethyl-9H-fluorene and 9,9’-bianthracene. These intermediates are then subjected to coupling reactions, such as Suzuki or Stille coupling, to form the final product. The reaction conditions usually involve the use of palladium catalysts, base, and solvents like toluene or THF under inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques like column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(7-(9,9’-Bianthracen-10-yl)-9,9-dimethyl-9h-fluoren-2-yl)pyrene can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form reduced derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Reduced aromatic compounds.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1-(7-(9,9’-Bianthracen-10-yl)-9,9-dimethyl-9h-fluoren-2-yl)pyrene has several scientific research applications:
Organic Electronics: Used as a material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent photophysical properties.
Materials Science: Employed in the development of new materials with unique electronic and optical properties.
Chemistry: Studied for its reactivity and potential as a building block for more complex molecules.
Biology and Medicine: Investigated for its interactions with biological molecules and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(7-(9,9’-Bianthracen-10-yl)-9,9-dimethyl-9h-fluoren-2-yl)pyrene involves its ability to absorb and emit light, making it useful in photophysical studies. The compound interacts with molecular targets through π-π stacking interactions and can participate in electron transfer processes. These interactions are crucial for its applications in organic electronics and materials science.
Comparison with Similar Compounds
Similar Compounds
- 1-(7-(9,9’-Bianthracen-10-yl)-9,9-dihexyl-9H-fluoren-2-yl)pyrene
- 1-(7-(9,9’-Bianthracen-10-yl)-9,9-dioctyl-9H-fluoren-2-yl)pyrene
Uniqueness
1-(7-(9,9’-Bianthracen-10-yl)-9,9-dimethyl-9h-fluoren-2-yl)pyrene is unique due to its specific combination of aromatic rings and the presence of dimethyl groups, which influence its photophysical properties and reactivity. Compared to similar compounds with different alkyl groups, this compound may exhibit distinct electronic and optical behaviors, making it valuable for specific applications in organic electronics and materials science .
Properties
Molecular Formula |
C59H38 |
---|---|
Molecular Weight |
746.9 g/mol |
IUPAC Name |
1-[7-(10-anthracen-9-ylanthracen-9-yl)-9,9-dimethylfluoren-2-yl]pyrene |
InChI |
InChI=1S/C59H38/c1-59(2)52-33-40(42-28-24-37-23-22-35-14-11-15-36-25-31-51(42)56(37)54(35)36)26-29-45(52)46-30-27-41(34-53(46)59)55-47-18-7-9-20-49(47)58(50-21-10-8-19-48(50)55)57-43-16-5-3-12-38(43)32-39-13-4-6-17-44(39)57/h3-34H,1-2H3 |
InChI Key |
RECARWSUVKIFDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)C7=C1C=C(C=C7)C8=C9C=CC=CC9=C(C1=CC=CC=C18)C1=C2C=CC=CC2=CC2=CC=CC=C21)C |
Origin of Product |
United States |
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